What is the chemical structure of Verapamil EP Impurity C hydrochloride?
What is the chemical structure of Verapamil EP Impurity C hydrochloride?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Verapamil EP Impurity C hydrochloride, a known impurity of the cardiovascular drug Verapamil. This document details its chemical structure, physicochemical properties, and methodologies for its synthesis and analytical characterization.
Chemical Identity and Structure
Verapamil EP Impurity C hydrochloride is chemically known as 2-(3,4-Dimethoxyphenyl)-N,N-dimethylethanamine Monohydrochloride[1]. It is a tertiary amine that is structurally related to the phenylalkylamine portion of the Verapamil molecule.
Chemical Structure:
The chemical structure of Verapamil EP Impurity C hydrochloride is presented below:
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IUPAC Name: 2-(3,4-Dimethoxyphenyl)-N,N-dimethylethanamine hydrochloride[1][2]
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CAS Number: 51012-67-0[3]
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Molecular Formula: C₁₂H₂₀ClNO₂[3]
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Synonyms: NSC-609249 hydrochloride, 3,4-Dimethoxy-N,N-dimethylbenzeneethanamine hydrochloride[1]
The structure is characterized by a 3,4-dimethoxyphenyl ring attached to an ethylamine (B1201723) chain, with two methyl groups on the terminal nitrogen atom. The hydrochloride salt form enhances its stability and solubility in aqueous media.
Physicochemical and Quantitative Data
A summary of the key quantitative data for Verapamil EP Impurity C hydrochloride is provided in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Weight | 245.75 g/mol | [3] |
| Appearance | White crystalline powder | |
| Melting Point | >180°C (decomposition) | |
| Solubility | DMSO: 62.5 mg/mL (254.32 mM) | [3] |
| Water: Soluble | ||
| Ethanol: Soluble | ||
| SMILES | CN(C)CCC1=CC(=C(C=C1)OC)OC.Cl | |
| InChI | InChI=1S/C12H19NO2.ClH/c1-13(2)8-7-10-5-6-11(14-3)12(9-10)15-4;/h5-6,9H,7-8H2,1-4H3;1H |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of Verapamil EP Impurity C hydrochloride are crucial for researchers in drug development and quality control.
Synthesis of 2-(3,4-Dimethoxyphenyl)-N,N-dimethylethanamine (Verapamil EP Impurity C free base)
The following protocol is adapted from a general and robust method for the preparation of tertiary amines.
Reaction Scheme:
(3,4-dimethoxyphenyl)acetonitrile + Dimethylamine (B145610) → 2-(3,4-Dimethoxyphenyl)-N,N-dimethylacetamidine
2-(3,4-Dimethoxyphenyl)-N,N-dimethylacetamidine + Reducing Agent → 2-(3,4-Dimethoxyphenyl)-N,N-dimethylethanamine
Materials and Reagents:
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(3,4-dimethoxyphenyl)acetonitrile
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Copper(I) chloride
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Ethanolic solution of dimethylamine (e.g., 1.5 M)
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Sodium hydroxide (B78521) (e.g., 30% aqueous solution)
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Diethyl ether
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Sodium sulfate
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Celite
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Reducing agent (e.g., Sodium borohydride)
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Appropriate solvents for reduction and workup
Procedure:
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Amidine Formation: In a suitable reaction vessel, combine (3,4-dimethoxyphenyl)acetonitrile and copper(I) chloride.
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With vigorous stirring, add an ethanolic solution of dimethylamine portion-wise at room temperature.
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Heat the reaction mixture (e.g., to 70°C) and maintain for a sufficient period (e.g., 24 hours) to ensure complete reaction.
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After cooling to room temperature, pour the reaction mixture into a vigorously stirred solution of aqueous sodium hydroxide and diethyl ether for quenching and extraction.
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Separate the organic layer, and extract the aqueous layer multiple times with diethyl ether.
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Combine the organic extracts, dry over anhydrous sodium sulfate, and filter through a pad of Celite.
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Concentrate the filtrate under reduced pressure to yield the crude 2-(3,4-Dimethoxyphenyl)-N,N-dimethylacetamidine.
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Reduction to the Amine: Dissolve the crude amidine in a suitable solvent.
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Add a suitable reducing agent (e.g., sodium borohydride) portion-wise, controlling the temperature as needed.
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After the reaction is complete, perform an appropriate aqueous workup to quench the excess reducing agent and extract the product into an organic solvent.
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Dry the organic extract, filter, and concentrate under reduced pressure to obtain the crude 2-(3,4-Dimethoxyphenyl)-N,N-dimethylethanamine.
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Purification: Purify the crude product by a suitable method, such as column chromatography or distillation under reduced pressure.
Conversion to Hydrochloride Salt
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Dissolve the purified 2-(3,4-Dimethoxyphenyl)-N,N-dimethylethanamine free base in a suitable anhydrous solvent (e.g., diethyl ether, isopropanol).
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Slowly add a solution of hydrogen chloride in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) with stirring until precipitation is complete.
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Collect the precipitated solid by filtration.
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Wash the solid with the anhydrous solvent used for the reaction.
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Dry the product under vacuum to yield Verapamil EP Impurity C hydrochloride as a white solid.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
The following HPLC method is suitable for the analysis of Verapamil and its impurities, including Impurity C.
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Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[2]
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Mobile Phase: A mixture of a buffered aqueous phase and an organic modifier. An example is a mixture of a dipotassium (B57713) hydrogen phosphate (B84403) buffer (e.g., 6.97 g/L in water, pH adjusted to 7.2 with phosphoric acid) and an organic solvent.[2]
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Flow Rate: 1.5 mL/min.[2]
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Detection: UV at 278 nm.[2]
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Injection Volume: 10 µL.
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Column Temperature: Ambient or controlled (e.g., 25°C).
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Diluent: Mobile phase.[2]
Sample Preparation:
Accurately weigh and dissolve the sample in the diluent to a known concentration. Sonicate if necessary to ensure complete dissolution, and filter through a 0.2 µm syringe filter before injection.[2]
Spectroscopic Characterization
Detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for Verapamil EP Impurity C hydrochloride are typically provided with the purchase of a certified reference standard from commercial suppliers. While specific spectra are not publicly available in the literature, the expected key signals can be predicted based on the known chemical structure.
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¹H NMR: Expect signals corresponding to the aromatic protons of the 3,4-dimethoxyphenyl ring, the methylene (B1212753) protons of the ethyl chain, the N-methyl protons, and the methoxy (B1213986) protons.
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¹³C NMR: Expect distinct signals for the aromatic carbons, the aliphatic carbons of the ethyl chain, the N-methyl carbons, and the methoxy carbons.
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IR Spectroscopy: Key absorption bands would be expected for the aromatic C-H stretching, aliphatic C-H stretching, C-O stretching of the methoxy groups, and C-N stretching.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the free base (m/z = 209.28) and fragmentation patterns consistent with the structure.
Logical Workflow for Identification and Characterization
The following diagram illustrates the logical workflow for the comprehensive identification and characterization of Verapamil EP Impurity C hydrochloride.
Caption: Workflow for Synthesis and Characterization.
This comprehensive guide provides essential technical information for professionals working with Verapamil and its impurities. The detailed protocols and structured data facilitate a deeper understanding and practical application in research, development, and quality control settings.

Figure 1: Chemical structure of Verapamil EP Impurity C hydrochloride.
